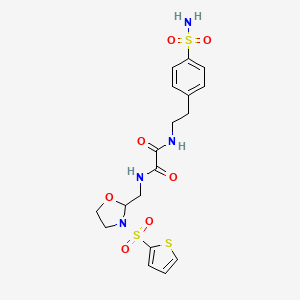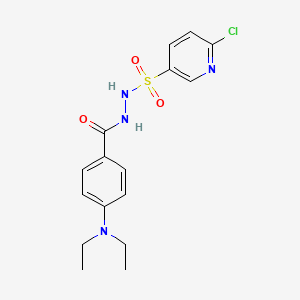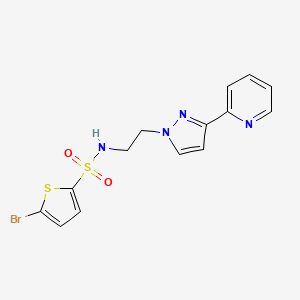![molecular formula C22H22N2O4 B2829766 7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 1210024-93-3](/img/structure/B2829766.png)
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzofuran core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the benzofuran core followed by the introduction of the piperidinyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar benzofuran core.
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Another compound with structural similarities.
Uniqueness
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14-9-10-16(13-17(14)24-11-4-3-8-20(24)25)23-22(26)19-12-15-6-5-7-18(27-2)21(15)28-19/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAFVWJNUQBNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)

![4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2829688.png)

![N'-cyclopentyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2829690.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2829691.png)
![2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B2829694.png)

![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2829702.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2829703.png)
![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)

